![molecular formula C31H46N4 B14142475 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile CAS No. 160098-72-6](/img/structure/B14142475.png)
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Octadecylamino-4-cyanoazobenzene is an organic compound that belongs to the class of azobenzenes Azobenzenes are well-known for their photochromic properties, which means they can change their structure when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octadecylamino-4-cyanoazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a cyano-substituted benzene derivative to form the azobenzene core.
Alkylation: The azobenzene core is then alkylated with octadecylamine under basic conditions to introduce the octadecylamino group.
Industrial Production Methods
Industrial production methods for 4’-Octadecylamino-4-cyanoazobenzene would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Octadecylamino-4-cyanoazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Products can include nitroso or nitro derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted azobenzenes with different functional groups.
Applications De Recherche Scientifique
4’-Octadecylamino-4-cyanoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4’-Octadecylamino-4-cyanoazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible E-Z isomerization. This structural change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in drug delivery systems or altering the alignment of liquid crystals in displays.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanoazobenzene: Lacks the octadecylamino group, making it less hydrophobic and less suitable for certain applications.
4-Octylamino-4-cyanoazobenzene: Similar but with a shorter alkyl chain, affecting its solubility and interaction with other molecules.
4-Cyano-4’-pentylbiphenyl: A well-known liquid crystal material but lacks the azo group, making it non-photochromic.
Uniqueness
4’-Octadecylamino-4-cyanoazobenzene is unique due to its combination of a long hydrophobic alkyl chain and a photochromic azo group. This combination allows it to be used in specialized applications where both hydrophobicity and light responsiveness are required.
Propriétés
Numéro CAS |
160098-72-6 |
|---|---|
Formule moléculaire |
C31H46N4 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
4-[[4-(octadecylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C31H46N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-29-22-24-31(25-23-29)35-34-30-20-18-28(27-32)19-21-30/h18-25,33H,2-17,26H2,1H3 |
Clé InChI |
VZMIJWIHPQKPCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


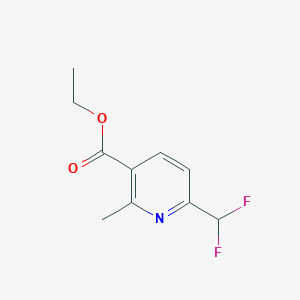
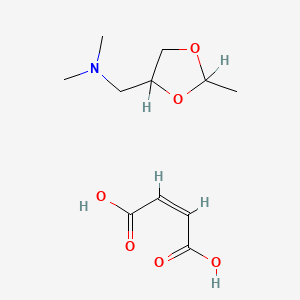
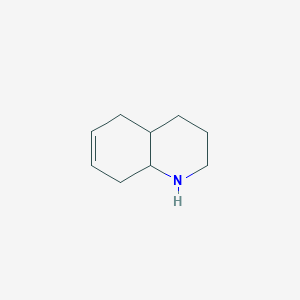
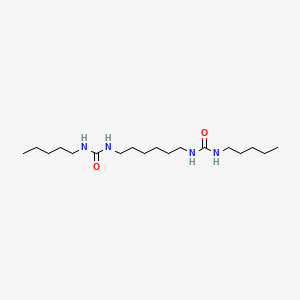
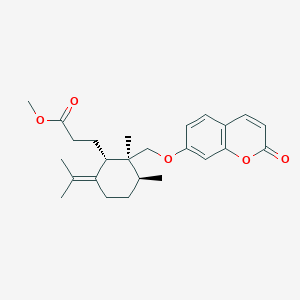
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
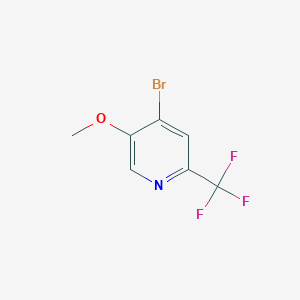
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
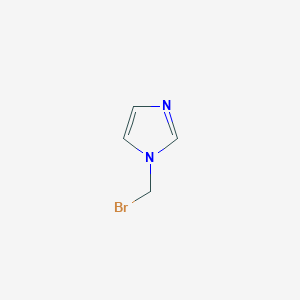
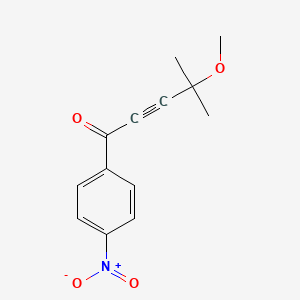
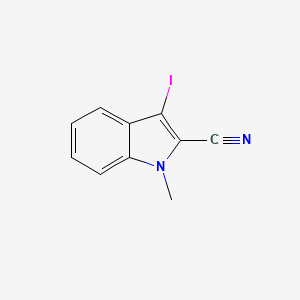
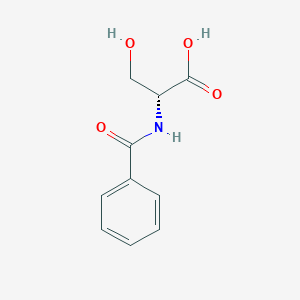

![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
